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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

Cat. No.: B1283328 Get Quote

Synthesis of 4-Bromo-3-hydroxybenzaldehyde:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3-
hydroxybenzaldehyde from 3-hydroxybenzaldehyde. The document details the synthetic

protocol, discusses the critical aspects of regioselectivity, and presents key data in a structured

format for ease of reference. This guide is intended to be a valuable resource for professionals

engaged in organic synthesis and drug development.

Introduction and Reaction Overview
The synthesis of 4-bromo-3-hydroxybenzaldehyde is a classic example of electrophilic

aromatic substitution on a disubstituted benzene ring. The starting material, 3-

hydroxybenzaldehyde, possesses two directing groups: a hydroxyl group (-OH) and a formyl

(aldehyde) group (-CHO). The hydroxyl group is a strongly activating ortho-, para-director, while

the formyl group is a deactivating meta-director. The interplay of these electronic effects makes

the regioselectivity of the bromination reaction highly dependent on the chosen reaction

conditions.

While bromination of 3-hydroxybenzaldehyde can potentially yield a mixture of isomers, specific

reaction conditions can favor the formation of the desired 4-bromo-3-hydroxybenzaldehyde
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product. This guide focuses on a direct bromination method that has been reported to yield the

target compound.

Synthetic Pathway and Regioselectivity
The primary synthetic route to 4-bromo-3-hydroxybenzaldehyde is the direct bromination of

3-hydroxybenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution

mechanism where bromine is the electrophile.

Directing Effects of Substituents
The regiochemical outcome of the bromination is dictated by the directing effects of the

hydroxyl and formyl groups on the aromatic ring. The hydroxyl group strongly activates the

positions ortho and para to it (positions 2, 4, and 6). The formyl group, being a deactivating

group, directs incoming electrophiles to the meta position (position 5). The powerful activating

and directing effect of the hydroxyl group typically dominates the reaction.

Interestingly, the choice of solvent and catalyst can significantly influence the isomer

distribution. For instance, conducting the bromination in acetic acid has been reported to favor

the formation of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, with

no detection of the 4-bromo isomer.[1] In contrast, the use of a less polar solvent like

dichloromethane appears to favor the formation of 4-bromo-3-hydroxybenzaldehyde.[2] This

highlights the critical role of the reaction medium in controlling the regioselectivity of this

transformation.

Experimental Protocol
The following protocol for the synthesis of 4-bromo-3-hydroxybenzaldehyde is based on a

direct bromination method.[2]

Reagents and Materials:

3-hydroxybenzaldehyde

Dichloromethane (CH₂Cl₂)

Liquid Bromine (Br₂)
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Toluene

Aqueous sodium hydroxide solution (for pH adjustment)

Water (H₂O)

Nitrogen or Argon gas

Equipment:

Reaction vessel (e.g., three-necked round-bottom flask)

Stirring apparatus (e.g., magnetic stirrer)

Dropping funnel

Cooling bath (e.g., ice-water bath)

Apparatus for filtration

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean reaction vessel, combine 35.4 g of 3-hydroxybenzaldehyde and

212 ml of dichloromethane.

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) by evacuating and

backfilling three times.

Cooling: While stirring, cool the mixture to below 0 °C using a cooling bath.

Addition of Bromine: Add 35.4 g of liquid bromine dropwise to the cooled solution.

Quenching and Neutralization: Upon completion of the reaction, add 250 ml of water. Adjust

the pH to neutral with a liquid alkali solution (e.g., sodium hydroxide).
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Isolation of Crude Product: Cool the mixture and filter to collect the crude product.

Purification:

Dissolve the wet product in 354 ml of toluene.

Transfer the solution to a separatory funnel and remove the aqueous layer.

Heat the organic phase to reflux.

Filter the hot solution to remove any insoluble impurities.

Allow the filtrate to cool, inducing crystallization of the product.

Collect the crystals by filtration and dry to obtain 4-bromo-3-hydroxybenzaldehyde.

Yield: The reported yield for this procedure is 35.5 g.

Data Presentation
The following table summarizes the key quantitative data for 4-bromo-3-
hydroxybenzaldehyde.
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Parameter Value Reference

Compound Name
4-Bromo-3-

hydroxybenzaldehyde

CAS Number 20035-32-9 [2][3][4][5]

Molecular Formula C₇H₅BrO₂ [2][3][4][5]

Molecular Weight 201.02 g/mol [2][6]

Appearance White to pale yellow solid

Melting Point 131.5 °C [2][4][6]

Boiling Point 265.0 ± 25.0 °C (Predicted) [2][4][6]

Density 1.737 ± 0.06 g/cm³ (Predicted) [4][6]

¹H NMR

Specific experimental data for

this isomer is not readily

available in the searched

literature. Expected signals

would include a singlet for the

aldehyde proton (~9.8 ppm), a

singlet for the hydroxyl proton,

and three aromatic protons

with splitting patterns

consistent with a 1,2,4-

trisubstituted benzene ring.

¹³C NMR

Specific experimental data for

this isomer is not readily

available in the searched

literature. Expected signals

would include a peak for the

aldehyde carbon (~190-195

ppm) and six distinct aromatic

carbon signals.

IR Spectroscopy Specific experimental data for

this isomer is not readily
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available in the searched

literature. Expected

characteristic absorption

bands would include a broad

O-H stretch (~3200-3400

cm⁻¹), a C=O stretch for the

aldehyde (~1670-1700 cm⁻¹),

and C-H and C=C stretches for

the aromatic ring.

Mass Spectrometry

Specific experimental data for

this isomer is not readily

available in the searched

literature. The mass spectrum

is expected to show a

molecular ion peak (M⁺) and a

characteristic M+2 peak of

nearly equal intensity due to

the presence of the bromine

isotopes (⁷⁹Br and ⁸¹Br).
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Synthesis Workflow
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Caption: A workflow diagram illustrating the key stages in the synthesis of 4-Bromo-3-
hydroxybenzaldehyde.
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Chemical Reaction Pathway

3-hydroxybenzaldehyde

4-Bromo-3-hydroxybenzaldehyde

  Br2, CH2Cl2, <0°C  

Click to download full resolution via product page

Caption: The chemical transformation from 3-hydroxybenzaldehyde to 4-Bromo-3-
hydroxybenzaldehyde.

Conclusion
The synthesis of 4-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde is a feasible

process, with the regiochemical outcome being highly sensitive to the reaction conditions. The

use of dichloromethane as a solvent in a direct bromination reaction appears to favor the

formation of the desired 4-bromo isomer. For researchers and drug development professionals,

careful control over the experimental parameters is paramount to achieving the desired product

with good yield and purity. Further investigation into the spectroscopic characterization of this

specific isomer would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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